3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride
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Overview
Description
3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2O2S and its molecular weight is 250.74. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization in Heterocyclic Compounds
A study by Mohsein, Majeed, and Al-Ameerhelal (2019) focuses on the synthesis of new heterocyclic compounds containing sulfonamide moieties, starting from derivatives of 3-hydroxy-4-aminobenzene sulfonamide. This process includes reactions with various compounds such as urea, thiourea, and others, highlighting the role of sulfonamide in developing new heterocyclic compounds (Mohsein, Majeed, & Al-Ameerhelal, 2019).
Anticancer Research
Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment and evaluated their anticancer activity. These compounds showed the potential to reduce cell proliferation and induce the expression of pro-apoptotic genes, suggesting the significance of sulfonamide derivatives in cancer research (Cumaoğlu et al., 2015).
Array-Based Structure and Gene Expression Relationship Study
Owa et al. (2002) explored the use of compounds from sulfonamide-focused libraries in antitumor screens, identifying potent cell cycle inhibitors. This study demonstrates the utility of sulfonamide derivatives in medicinal genomics, particularly in oncolytic small molecules (Owa et al., 2002).
Inhibition of Tumor-Associated Isozymes
Ilies et al. (2003) investigated the inhibition of tumor-associated isozymes by halogenated sulfonamides. The study revealed many leads for designing potent and selective inhibitors with potential applications as antitumor agents (Ilies et al., 2003).
Alternative Synthetic Processes
Tan et al. (2011) examined an alternative process for synthesizing key sulfonamide compounds, which could have implications for pharmaceutical manufacturing and environmental impact (Tan et al., 2011).
Mechanism of Action
Target of Action
The primary target of 3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride is Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, LeuRS, by inhibiting its activity . LeuRS has two catalytic sites: an aminoacylation site, which charges tRNA^Leu with leucine, and an editing or proof-reading site that hydrolyses incorrectly charged tRNA^Leu . The compound’s interaction with these sites disrupts the protein synthesis process, thereby inhibiting the growth and proliferation of Mycobacterium tuberculosis .
Biochemical Pathways
The affected biochemical pathway is the protein synthesis pathway in Mycobacterium tuberculosis . By inhibiting LeuRS, the compound disrupts the charging of tRNA^Leu with leucine, a crucial step in protein synthesis . This disruption affects downstream effects such as the formation of proteins necessary for the survival and proliferation of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins, thereby inhibiting its growth .
Properties
IUPAC Name |
3-(aminomethyl)-N-ethylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-2-11-14(12,13)9-5-3-4-8(6-9)7-10;/h3-6,11H,2,7,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFWLTDZXGXYLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.